3-bromo-1H-indazol-6-amine

Physicochemical Properties Lipophilicity Medicinal Chemistry

Researchers synthesizing kinase inhibitor libraries often struggle to find an indazole core that combines a reactive halogen handle with a free amine for derivatization. 3-Bromo-1H-indazol-6-amine (CAS 52347-72-5) solves this: • 3-Br enables efficient Pd-catalyzed cross-coupling for SAR expansion at the 3-position • 6-NH₂ provides dual H-bond donor capacity for target engagement, critical in kinase active sites • Balanced lipophilicity (XLogP3 1.9) ensures favorable ADME properties • Consistent ≥95% purity across batches minimizes re-purification Ships ambient; store at 2-8°C.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 52347-72-5
Cat. No. B1287507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-indazol-6-amine
CAS52347-72-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1N)Br
InChIInChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyJEIJITFZLLQUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indazol-6-amine Overview


3-Bromo-1H-indazol-6-amine (CAS 52347-72-5) is a halogenated heterocyclic compound belonging to the indazole family, featuring a bromine atom at the 3-position and a primary amine at the 6-position of the bicyclic scaffold [1]. Its molecular formula is C7H6BrN3 with a molecular weight of 212.05 g/mol . The compound is primarily utilized as a key building block in medicinal chemistry and kinase inhibitor research, where the 3-bromo substituent enables cross-coupling reactions and the 6-amino group provides a hydrogen bond donor/acceptor site for target engagement [1].

Building Block
Indazole core for kinase inhibitor synthesis and fragment-based design
Synthetic Handle
3-position bromide enables Suzuki, Buchwald-Hartwig, and related cross-couplings
Binding Motif
Free 6-amine supports H-bond donor/acceptor interactions in target engagement

3-Bromo-1H-indazol-6-amine Differentiation


Indazole amines with alternative bromination patterns (e.g., 4-, 5-, 6-, or 7-bromo) or differing amine positioning exhibit distinct physicochemical properties, reactivity profiles, and biological target engagement due to variations in lipophilicity, hydrogen bonding capacity, and electronic distribution . The 3-bromo-6-amine substitution pattern uniquely balances moderate lipophilicity (XLogP3 1.9) with two hydrogen bond donors, a combination that is not replicated by regioisomers . These differences critically impact downstream synthetic utility in cross-coupling reactions and kinase inhibitor scaffold design [1].

Regioisomer mismatch
Bromine at 4-, 5-, 6-, or 7-position alters electronic distribution, reactivity, and hydrogen-bond presentation; may shift coupling efficiency and target recognition.
N‑alkylation reduces HBD count
N1‑methylated analogs (e.g., 3‑bromo‑1‑methyl‑1H‑indazol‑6‑amine) lose one hydrogen bond donor, a feature often critical for ATP‑pocket binding; HBD count change may not transfer.
Purity grade variability
Some regioisomers are routinely supplied at lower purity; switching without lot review can introduce impurity profiles that affect reaction yields and assay reproducibility.

3-Bromo-1H-indazol-6-amine Evidence


Lipophilicity Comparison

3-Bromo-1H-indazol-6-amine exhibits an XLogP3 value of 1.900 . This is significantly lower than that of the N1-methylated analog 3-bromo-1-methyl-1H-indazol-6-amine (predicted XLogP3 ~2.5 based on increased hydrophobicity) [1], and distinct from the regioisomeric 6-bromo-1H-indazol-3-amine which possesses a different calculated logP due to altered electron distribution [2]. The intermediate lipophilicity of 3-bromo-1H-indazol-6-amine positions it favorably for balancing membrane permeability and aqueous solubility in drug discovery programs.

Lipophilicity
Cross-study comparable
XLogP3 1.9
Distinct lipophilicity from regioisomers and N‑methyl analogs supports differentiated PK property screening.
Predicted value; experimental logP/D confirmation advised for lead series.
Physicochemical Properties Lipophilicity Medicinal Chemistry

Hydrogen Bond Donor Count Comparison

The target compound possesses exactly two hydrogen bond donors (HBDs) . In contrast, regioisomers such as 4-bromo-1H-indazol-6-amine and 7-bromo-1H-indazol-6-amine also have two HBDs, but the electronic environment differs due to bromine position . The 3-bromo-6-amine arrangement uniquely combines two HBDs with a bromine at the 3-position, a motif critical for binding to kinase ATP pockets and for participating in halogen bonding interactions that enhance target affinity [1].

H‑Bond Donors
Class-level inference
2 HBD
Two hydrogen bond donors enable ATP‑mimetic interactions; N‑alkylation reduces this count, which may impair target affinity.
Regioisomers also have 2 HBD, but spatial arrangement differs; binding mode review needed.
Hydrogen Bonding Medicinal Chemistry Target Engagement

Purity Specification Comparison

Commercial sources of 3-bromo-1H-indazol-6-amine consistently offer purities of 95-98% (HPLC) with moisture content ≤0.5% [1]. In comparison, some regioisomers such as 6-bromo-1H-indazol-3-amine are often supplied at lower purities (e.g., 90-95%) . Higher initial purity reduces the need for additional purification steps, directly impacting research productivity and reproducibility.

Purity Specification
Head-to-head
95–98% (HPLC)
Higher typical purity vs. some commercial regioisomers may reduce side-reaction risk and support assay reproducibility.
Moisture ≤0.5%; verify lot-specific COA before critical experiments.
Chemical Purity Procurement Reproducibility

Cross-Coupling Reactivity

The 3-bromo substituent of 3-bromo-1H-indazol-6-amine is strategically positioned for Suzuki-Miyaura and related cross-coupling reactions, enabling the introduction of diverse aryl/heteroaryl groups at the 3-position [1]. In contrast, 6-bromo-1H-indazol-3-amine presents the bromine at the 6-position, a less reactive site for certain coupling partners due to electronic deactivation . The 3-bromo-6-amine scaffold thus provides a versatile handle for generating focused libraries of kinase inhibitors [2].

Cross‑Coupling Reactivity
Class-level inference
3‑Br (activated)
Electronically favored for Pd‑catalyzed cross‑coupling relative to 6‑Br; may support broader substrate scope in library synthesis.
Qualitative reactivity; validate with specific coupling partners and conditions.
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

3-Bromo-1H-indazol-6-amine Applications


Kinase Inhibitor Lead Optimization

The 3-bromo-6-amine substitution pattern is recurrent in patents describing substituted indazoles as kinase inhibitors (e.g., TTK, PLK4, Aurora kinases) [1]. Researchers requiring a halogenated indazole core with a free 6-amino group for subsequent amide coupling or sulfonamide formation should select 3-bromo-1H-indazol-6-amine over regioisomers due to its balanced lipophilicity and dual hydrogen bond donor capacity .

Suzuki-Miyaura Cross-Coupling for Indazole Libraries

When the synthetic plan involves introducing aryl or heteroaryl substituents at the 3-position via palladium catalysis, 3-bromo-1H-indazol-6-amine offers a superior starting point compared to 6-bromo or 4-bromo analogs. The 3-position bromine is electronically activated, facilitating higher yields and broader substrate scope [1]. This compound is routinely employed as an intermediate in the synthesis of novel indazole derivatives [2].

Antiproliferative Agent Discovery

Although direct IC50 data for the parent 3-bromo-1H-indazol-6-amine is limited, 6-substituted aminoindazole derivatives have demonstrated potent antiproliferative activity (IC50 as low as 0.4 µM) in HCT116 colorectal cancer cells [3]. The 3-bromo substituent serves as a placeholder for subsequent optimization via cross-coupling, making the compound an ideal scaffold for generating focused libraries to explore SAR around the 3-position .

Chemical Biology Probe Development

The bromine atom at the 3-position enables halogen bonding interactions that can enhance target affinity and selectivity [1]. Combined with the 6-amino group for hydrogen bonding, this compound provides a useful core for designing chemical probes aimed at elucidating biological pathways modulated by indazole-containing ligands .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Halogenated indazole core with free 6‑amine
Amide/sulfonamide coupling efficiency and ATP‑site engagement
Suzuki‑Miyaura library synthesis
3‑position bromide for cross‑coupling diversification
Reaction yield and substrate scope under Pd catalysis
Antiproliferative agent discovery
Scaffold for 3‑position derivatization and SAR exploration
Derivative activity in cell‑based proliferation models
Chemical biology probe design
Bromine for halogen bonding, 6‑amine for H‑bonding
Target engagement and selectivity profiling in biochemical assays

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